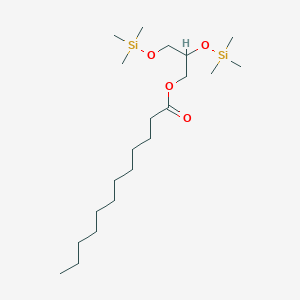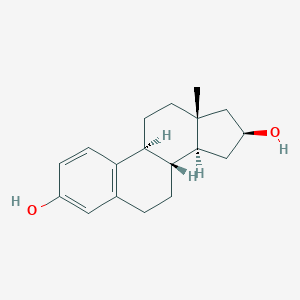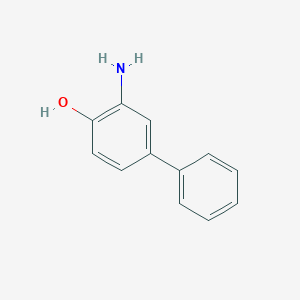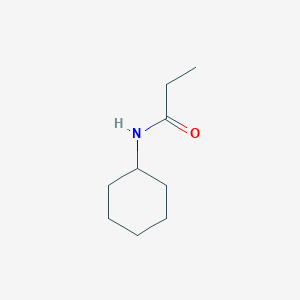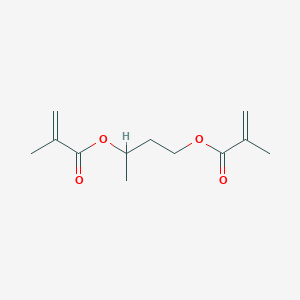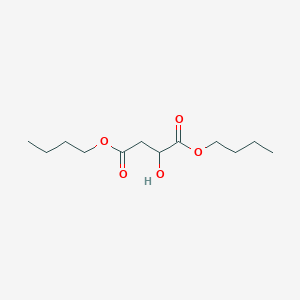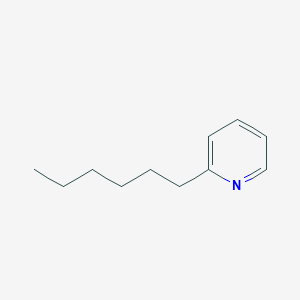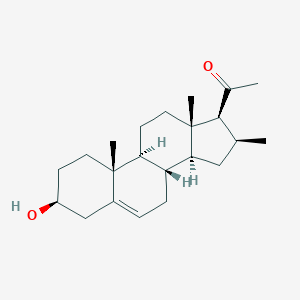![molecular formula C22H22N2 B072136 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile CAS No. 1240-16-0](/img/structure/B72136.png)
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile, also known as BMS-986205, is a small molecule inhibitor that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the class of naphthalene derivatives and has been synthesized using various methods. Additionally, we will list several future directions for research in this field.
Mecanismo De Acción
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the development of cancer and inflammatory diseases by regulating the expression of genes involved in cell growth, survival, and inflammation. 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile binds to the bromodomain of BET proteins, preventing them from interacting with chromatin and regulating gene expression. This leads to the downregulation of genes involved in cancer growth and inflammation, resulting in the inhibition of tumor growth and the reduction of inflammation.
Efectos Bioquímicos Y Fisiológicos
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to have various biochemical and physiological effects. In preclinical studies, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. These effects suggest that 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has the potential to be used as a therapeutic agent in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in lab experiments is its high potency and selectivity for BET proteins. This allows for the specific targeting of BET proteins, reducing the risk of off-target effects. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of using 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in lab experiments is its high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research in the field of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile. One area of research is the development of more potent and selective BET inhibitors. Additionally, further studies are needed to investigate the long-term safety and efficacy of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in animal models and humans. Finally, the use of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile in combination with other therapeutic agents should be explored to determine its potential synergistic effects.
In conclusion, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile is a promising therapeutic agent with potential applications in the treatment of various diseases. Its high potency and selectivity for BET proteins make it an attractive target for further research. Future studies should focus on the development of more potent and selective BET inhibitors, as well as the investigation of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile's long-term safety and efficacy in animal models and humans.
Métodos De Síntesis
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been synthesized using various methods, including the reaction of 4-chloro-2-naphthalenecarbonitrile with benzylmethylamine in the presence of a base, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 4-chloro-2-naphthalenecarbonitrile with benzylmethylamine in the presence of a palladium catalyst, followed by hydrogenation. The yield of 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile using these methods is generally high, and the purity of the compound can be improved using various purification techniques.
Aplicaciones Científicas De Investigación
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has shown promising results in various scientific research applications, including cancer treatment, inflammation, and autoimmune diseases. In preclinical studies, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. Additionally, 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. These findings suggest that 4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile has the potential to be used as a therapeutic agent in the treatment of various diseases.
Propiedades
Número CAS |
1240-16-0 |
|---|---|
Nombre del producto |
4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile |
Fórmula molecular |
C22H22N2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-[benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile |
InChI |
InChI=1S/C22H22N2/c1-24(17-18-8-3-2-4-9-18)15-14-20(16-23)22-13-7-11-19-10-5-6-12-21(19)22/h2-13,20H,14-15,17H2,1H3 |
Clave InChI |
BFQMJUKUPCJANE-UHFFFAOYSA-N |
SMILES |
CN(CCC(C#N)C1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |
SMILES canónico |
CN(CCC(C#N)C1=CC=CC2=CC=CC=C21)CC3=CC=CC=C3 |
Sinónimos |
α-[2-[Benzyl(methyl)amino]ethyl]-1-naphthaleneacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



